HBV Patent Inclusion: 2-Amino-N-isoquinolin-1-ylmethyl-acetamide as the Unsubstituted Scaffold in a Patent Family Claiming Anti-HBV Isoquinolinylmethyl Amides
The target compound, 2-Amino-N-isoquinolin-1-ylmethyl-acetamide, is explicitly encompassed within the Markush structure of Formula (I) in WO2021250461A1 / US20230295115A1, which claims substituted isoquinolinylmethyl amides for the treatment, amelioration, and/or prevention of hepatitis B virus (HBV) and/or hepatitis D virus (HDV) infections [1]. As the minimally substituted parent scaffold in this patent family (where R³ = H and R¹ contains the primary amino acetamide moiety), the target compound serves as the foundational core from which more elaborate, potentially patent-protected analogs are derived. The patent's exemplified compounds include structurally related isoquinolinylmethyl amides with demonstrated capsid assembly modulation activity; one representative compound within this broader class achieved an EC₅₀ of 260 nM against HBV capsid assembly in human HePAD38 cells [2].
| Evidence Dimension | Patent Protection Scope (Inclusion in Claimed Formula I) and Biological Target Class Association |
|---|---|
| Target Compound Data | Explicitly encompassed within Formula (I) of WO2021250461A1 / US20230295115A1; HBV/HDV therapeutic indication claimed |
| Comparator Or Baseline | Other isoquinolinylmethyl amides with different substitution patterns (e.g., R³ = alkyl, aryl; R¹ = various amide modifications) also within Formula (I) scope |
| Quantified Difference | Not applicable (binary inclusion: present vs. absent); class-level EC₅₀ = 260 nM (representative analog) for HBV capsid assembly inhibition |
| Conditions | Patent WO2021250461A1 / US20230295115A1, filed June 7, 2021; HBV capsid assembly assay in HePAD38 cells (qPCR readout after 96 hours) |
Why This Matters
For medicinal chemistry programs targeting HBV, procurement of the unsubstituted parent scaffold enables systematic SAR exploration around the isoquinolinylmethyl amide core as delineated in active patent filings.
- [1] Justia Patents. SUBSTITUTED ISOQUINOLINYLMETHYL AMIDES, ANALOGUES THEREOF, AND METHODS USING SAME. WO2021250461A1 / US20230295115A1 (Arbutus Biopharma Corporation). View Source
- [2] BindingDB. BDBM50535698 (CHEMBL4533071): Modulation of capsid assembly in HBV-infected HePAD38 cells. EC₅₀ = 260 nM. View Source
